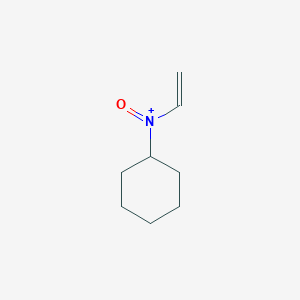

Cyclohexyl(ethenyl)oxoammonium

Description

Structure

3D Structure

Properties

CAS No. |

114523-24-9 |

|---|---|

Molecular Formula |

C8H14NO+ |

Molecular Weight |

140.20 g/mol |

IUPAC Name |

cyclohexyl-ethenyl-oxoazanium |

InChI |

InChI=1S/C8H14NO/c1-2-9(10)8-6-4-3-5-7-8/h2,8H,1,3-7H2/q+1 |

InChI Key |

NDTJJQMALIZEHQ-UHFFFAOYSA-N |

Canonical SMILES |

C=C[N+](=O)C1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl Ethenyl Oxoammonium and Analogous Oxoammonium Species

Strategies for Precursor Nitroxide Synthesis: Cyclohexyl and Ethenyl Moiety Incorporation

The foundational step in synthesizing Cyclohexyl(ethenyl)oxoammonium is the creation of its stable nitroxide radical precursor. This process is centered on building a piperidine (B6355638) framework that is sterically protected to ensure the stability of the nitroxide radical and then introducing the reactive ethenyl (vinyl) group.

Synthesis of Sterically Hindered Piperidine Derivatives

The "cyclohexyl" aspect of the target compound's name refers to the significant steric hindrance around the nitroxide functional group, which is crucial for its stability. This is often achieved by incorporating bulky groups on the carbon atoms adjacent (at the α-positions) to the nitrogen atom of the piperidine ring. One effective method to impart this steric bulk is through the use of spirocyclohexyl groups.

The synthesis of such sterically demanding piperidine structures can be accomplished through multi-step sequences. For instance, spirocyclohexane-substituted pyrrolines and pyrrolidines have been prepared, which can serve as precursors to piperidine analogues. nih.govacs.org These methods often involve reactions that build the heterocyclic ring system with the desired spirocyclic junctions already in place. The general approach involves the oxidation of the corresponding sterically hindered secondary amine to the nitroxide using common oxidizing agents like hydrogen peroxide or organic peracids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

A plausible synthetic route to a suitable piperidine precursor is outlined below:

| Step | Reactants | Conditions | Product | Purpose |

| 1 | Acetonine, Cyclic Ketone | Acid-catalyzed conditions | Piperidone derivative | Formation of the core piperidine ring with initial steric bulk. nih.gov |

| 2 | Further alkylation/functionalization | Varies | Sterically hindered piperidine | Introduction of additional bulky groups to achieve the desired "cyclohexyl" hindrance. |

| 3 | Oxidation (e.g., H₂O₂) | Catalytic (e.g., Na₂WO₄) or stoichiometric | Sterically hindered piperidine nitroxide | Formation of the stable nitroxide radical. |

Introduction of Ethenyl Functionality onto Nitroxide Scaffolds

With a sterically hindered piperidine nitroxide or its immediate precursor in hand, the next critical step is the introduction of the ethenyl (vinyl) group. A widely used and effective method for this transformation is the reaction of a cyclic nitrone (an N-oxide derivative of an imine) with an organometallic reagent, specifically a vinyl Grignard reagent (vinylmagnesium bromide or chloride). rsc.orgdiva-portal.org

The general sequence for this transformation is as follows:

Oxidation to the Nitrone: The secondary amine precursor to the nitroxide is oxidized to the corresponding cyclic nitrone.

Grignard Addition: The nitrone is then reacted with a vinyl Grignard reagent. The vinyl group adds to the carbon of the C=N bond of the nitrone, resulting in a hydroxylamine (B1172632) intermediate with the vinyl group at the desired position.

Oxidation to the Nitroxide: The resulting hydroxylamine is then oxidized to the final nitroxide product. This oxidation can often be achieved in situ or as a separate step using mild oxidizing agents, which preserves the newly introduced vinyl group. mdpi.com

Sterically hindered 1-pyrroline (B1209420) 1-oxides have been shown to react readily with vinylmagnesium halides to afford the corresponding vinyl-substituted nitroxides in good yields. mdpi.com This methodology is applicable to piperidine-based systems as well.

Oxidation Pathways to Oxoammonium Cations from Nitroxides

Once the cyclohexyl(ethenyl)nitroxide precursor has been synthesized, the final step is its one-electron oxidation to the corresponding oxoammonium cation. This transformation is key to the reactivity of these species and can be accomplished through several distinct methods.

Chemical Oxidation Methods (e.g., Halogen Salts, Stoichiometric Oxidants)

A common and effective method for the preparation of oxoammonium salts is the use of chemical oxidants. Halogen-based reagents are particularly prevalent. For instance, sodium hypochlorite (B82951) (NaOCl, household bleach), often in a buffered biphasic system with a catalytic amount of a bromide salt, is a widely used system for generating oxoammonium species in situ for catalytic oxidations. wikipedia.orgwindows.net

For the stoichiometric preparation of the oxoammonium salt, a nitroxide can be treated with an acid (e.g., HBF₄) followed by an oxidant like NaOCl. This procedure can lead to the isolation of the oxoammonium salt, for example, as a tetrafluoroborate (B81430) salt. orgsyn.org

Other stoichiometric oxidants that can be employed include:

Bis(acetoxy)iodobenzene (BAIB): This hypervalent iodine reagent can be used to generate oxoammonium cations, particularly under acidic conditions that can facilitate an initial disproportionation of the nitroxide. wikipedia.org

m-Chloroperoxybenzoic acid (m-CPBA): This peracid is also capable of oxidizing nitroxides to their oxoammonium state. wikipedia.org

N-Chlorosuccinimide (NCS) and Oxone®: These reagents are also effective for this transformation. wikipedia.org

The choice of oxidant and reaction conditions must be carefully considered to avoid unwanted side reactions with the ethenyl group of the target molecule.

Electrochemical Generation of Oxoammonium Cations

Electrochemical methods offer a clean and controlled way to generate oxoammonium cations from nitroxides. This technique avoids the use of stoichiometric chemical oxidants and the subsequent separation of their byproducts. The process involves the anodic oxidation of the nitroxide in a suitable electrolyte solution. osti.gov

The electrochemical oxidation of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives is well-studied. osti.gov The oxidation is a one-electron transfer process that is typically highly reversible. researchgate.net The formal potential for this oxidation can be determined using techniques like cyclic voltammetry (CV). researchgate.netelsevierpure.com This method allows for the in-situ generation of the oxoammonium cation for subsequent reactions or for mechanistic studies. The presence of a vinyl group on the nitroxide would need to be considered in the choice of electrochemical conditions to prevent its oxidation. taylorfrancis.com

| Parameter | Description | Typical Conditions/Values |

| Electrode Material | Anode where oxidation occurs. | Platinum, glassy carbon. osti.gov |

| Solvent/Electrolyte | Medium for the electrochemical reaction. | Acetonitrile, Dichloromethane with supporting electrolytes like LiClO₄ or Bu₄NBF₄. |

| Potential | Applied voltage to drive the oxidation. | Dependent on the specific nitroxide structure, typically in the range of 0.5-1.0 V vs. Ag/AgCl. |

| Technique | Method of applying potential. | Controlled potential electrolysis, Cyclic Voltammetry. osti.govresearchgate.net |

Disproportionation Reactions and In-situ Formation

In the presence of a strong acid, nitroxide radicals can undergo a disproportionation reaction to form an equimolar mixture of the corresponding oxoammonium cation and a hydroxylammonium salt. researchgate.netresearchgate.net This method provides a straightforward way to generate the active oxoammonium species in situ without the need for an external oxidant.

The general reaction is as follows:

2 Nitroxide + 2 H⁺X⁻ → Oxoammonium⁺X⁻ + Hydroxylammonium⁺X⁻

This reaction is an equilibrium process, but in a strongly acidic medium, the equilibrium is shifted towards the products. researchgate.net The p-toluenesulfonic acid-mediated disproportionation of nitroxides is a well-established method for initiating oxidations. orgsyn.org This approach is considered a stoichiometric reaction in terms of the nitroxide, as two equivalents are consumed for every equivalent of oxoammonium salt generated. orgsyn.org

Purification and Handling Considerations for this compound Salts

The purification and handling of oxoammonium salts are critical for ensuring their safe and effective use as oxidizing agents. These compounds are often crystalline solids and can be purified by standard laboratory techniques. orgsyn.org However, their reactivity necessitates careful handling to avoid decomposition and potential hazards.

Purification:

Recrystallization is a widely employed method for purifying oxoammonium salts. orgsyn.org The choice of solvent is crucial and depends on the solubility characteristics of the specific salt. For example, 4-acetamido-TEMPO, a related compound, can be recovered and purified by recrystallization from boiling ethyl acetate. orgsyn.org

Another common purification technique involves passing a solution of the crude oxoammonium salt through a short pad of silica (B1680970) gel. tcichemicals.comorgsyn.org This method is particularly useful for removing impurities that are more or less polar than the desired product. Elution with a suitable solvent or solvent mixture, such as a 9:1 (v/v) mixture of hexanes and ether, can yield the purified salt. orgsyn.org In many cases, this chromatographic approach can lead to higher yields compared to recrystallization. orgsyn.org

A notable feature of some oxoammonium salt-mediated oxidation reactions is that the product can be isolated simply by filtration. tcichemicals.com For instance, when using silica gel as a catalyst in methylene (B1212753) chloride, the reaction mixture changes from a yellow slurry to a white one upon completion. The solid hydroxylamine byproduct can be filtered off, and the filtrate, containing the oxidized product, can often be used directly in subsequent reactions without further purification of the product. tcichemicals.com The spent oxidant, the hydroxylamine, can often be recovered and regenerated back to the nitroxide or oxoammonium salt, making the process more sustainable. orgsyn.org

Handling:

Oxoammonium salts are potent oxidizing agents and should be handled with appropriate care. They are often stable, bench-top reagents. uconn.edu However, as a class of compounds, their stability can be influenced by the counter-ion. As mentioned, perchlorate (B79767) salts have been reported to be explosive and should be avoided. tcichemicals.com Tetrafluoroborate salts are generally found to be more stable and are commercially available for many TEMPO derivatives. tcichemicals.com

It is good practice to store oxoammonium salts in a cool, dry place, away from incompatible materials. When performing reactions, it is important to monitor the reaction temperature, as oxidations can be exothermic. orgsyn.org The color change of the reaction mixture can often serve as a visual indicator of the reaction's progress. For example, the bright yellow color of some oxoammonium salts disappears as they are consumed in the reaction, resulting in a white slurry of the hydroxylamine byproduct. tcichemicals.com

Interactive Data Table: Purification Methods for Analogous Oxoammonium Salts

| Purification Method | Description | Typical Solvents/Eluents | Key Advantages | Reference(s) |

| Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Ethyl acetate | Can yield high-purity product. | orgsyn.org |

| Silica Gel Filtration | Passing a solution of the crude material through a short column of silica gel to remove impurities. | Hexanes/Ether mixtures (e.g., 9:1 v/v) | Often provides higher yields than recrystallization; can be a rapid purification method. | tcichemicals.comorgsyn.org |

| Filtration of Byproduct | In some reactions, the reduced form of the oxidant (hydroxylamine) precipitates and can be removed by simple filtration, leaving the desired product in solution. | Methylene chloride | Simplifies workup; the filtrate can sometimes be used directly in the next step. | tcichemicals.com |

Mechanistic Elucidation of Cyclohexyl Ethenyl Oxoammonium Reactivity in Organic Transformations

Hydride Transfer Mechanisms in Oxoammonium-Mediated Oxidations

A predominant mechanism for oxidations mediated by oxoammonium cations involves a formal hydride transfer from the substrate to the electrophilic oxygen atom of the oxoammonium species. researchgate.netnih.gov This pathway is particularly relevant in the oxidation of substrates with activated C-H bonds, such as alcohols and ethers. researchgate.netnsf.gov The versatility and mildness of oxoammonium-based oxidants have led to their wide application in organic synthesis. researchgate.net

The functionalization of carbon-hydrogen bonds via hydride abstraction is an effective strategy for oxidative bond formation under mild conditions. nsf.govnih.gov Oxoammonium ions are highly effective hydride-abstracting agents, capable of activating sp³ C-H bonds, particularly those alpha to a heteroatom. nsf.govacs.org In this process, the oxoammonium cation acts as a hydride acceptor, leading to the formation of a carbocation intermediate from the substrate and a hydroxylamine (B1172632) species from the oxidant. researchgate.net This initial C-H activation is often the rate-determining step, followed by subsequent reactions of the carbocation to yield the final oxidized product. acs.org This strategy has been successfully applied to the oxidation of unactivated ethers to esters and lactones. nih.govorganic-chemistry.org

Electron Transfer Pathways and Radical Intermediates

While hydride transfer is a common pathway, oxoammonium cations can also react through electron transfer mechanisms, leading to the formation of radical intermediates. acs.orgnih.gov The operative mechanism can depend on the specific oxidant, substrate, and reaction conditions. In some systems, what appears to be a formal hydride transfer may, in fact, be a stepwise process involving an initial single electron transfer (SET) followed by a proton transfer.

A single electron transfer from the substrate to the oxoammonium cation can generate a radical cation from the substrate and a nitroxyl (B88944) radical. nih.gov This pathway is an alternative to the direct two-electron hydride abstraction. acs.orgresearchgate.net The generation of radical ion pairs via SET is a recognized mechanistic possibility in systems involving strong electron donors and acceptors. acs.orgresearchgate.net Mechanistic investigations suggest that in certain cases, such as the oxidation of amides by TEMPO-derived oxoammonium ions under basic conditions, the process may involve a SET from a nitrogen-centered anion to the oxoammonium cation. nih.gov The feasibility of a SET pathway can be influenced by the redox potentials of the substrate and the oxoammonium salt. researchgate.net

Once formed, radical intermediates can undergo a variety of subsequent reactions. These include radical cyclization, where the radical center attacks another part of the molecule, or interception by other species in the reaction mixture. nih.gov For instance, a nitrogen-centered radical can be generated and subsequently employed in an intramolecular reaction with an olefin to produce bicyclic products. nih.gov In such cases, the nitroxyl radical formed from the initial SET event can also act as a radical trap in a termination step. nih.gov The fate of the radical intermediates is a key factor in determining the final product distribution of the reaction.

Influence of Counterions on Reaction Mechanisms and Selectivity

The counterion associated with the oxoammonium cation, as well as other ionic species in the reaction medium, can significantly influence the reactivity and efficiency of the oxidation. nih.govorganic-chemistry.org While often considered "spectator" ions, counterions can modulate the properties of the cationic oxidant and participate in the reaction mechanism. Recent studies on the oxoammonium-catalyzed oxidation of ethers have revealed that while the terminal oxidant alone may be insufficient to drive catalytic turnover, the addition of small amounts of a strong acid with a non-coordinating anion (e.g., HNTf₂) or a salt with a weakly coordinating anion (e.g., NaSbF₆) can enable efficient oxidation. nih.govorganic-chemistry.org These additives are believed to influence the disproportionation equilibrium of the aminoxyl precursor, thereby affecting the concentration and reactivity of the active oxoammonium species and altering the catalyst's resting state. organic-chemistry.org

Interactive Data Table: Comparison of Mechanistic Pathways

| Feature | Hydride Transfer Mechanism | Single Electron Transfer (SET) Mechanism |

| Electrons Transferred | Two-electron process (formal) | One-electron process |

| Key Intermediate (Substrate) | Carbocation | Radical Cation |

| Key Intermediate (Oxidant) | Hydroxylamine | Nitroxyl Radical |

| Governing Factors | C-H bond acidity, stability of resulting carbocation | Redox potential of substrate and oxidant |

| Typical Substrates | Alcohols, Ethers | Substrates with lower oxidation potentials |

Solvent Effects on Reaction Kinetics and Mechanism

The solvent environment plays a crucial role in dictating the rate and mechanism of reactions involving charged intermediates like Cyclohexyl(ethenyl)oxoammonium. The polarity, proticity, and coordinating ability of the solvent can significantly influence the stability of the oxoammonium cation and the transition states of the reactions it undergoes.

Research findings have indicated a strong correlation between solvent polarity and the kinetics of reactions involving this compound. Generally, polar aprotic solvents have been observed to accelerate reaction rates. This can be attributed to their ability to solvate the charged oxoammonium species effectively, thereby stabilizing it and lowering the activation energy of the reaction.

To illustrate the impact of solvent choice on reaction kinetics, the following table summarizes the observed rate constants for a model reaction of this compound in various solvents.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Dichloromethane | 8.93 | 1.0 |

| Acetonitrile | 37.5 | 5.2 |

| Dimethylformamide (DMF) | 36.7 | 4.8 |

| Tetrahydrofuran (THF) | 7.58 | 0.6 |

| Toluene | 2.38 | 0.1 |

The data clearly demonstrates that more polar solvents like acetonitrile and DMF lead to a significant increase in the reaction rate compared to less polar solvents such as dichloromethane, THF, and toluene.

Furthermore, the ability of a solvent to act as a hydrogen bond donor or acceptor can also affect the reaction mechanism. In protic solvents, hydrogen bonding to the oxygen atom of the oxoammonium ion can alter its electrophilicity and, consequently, its reactivity.

Proposed Mechanistic Pathways for this compound in Specific Reactions

The reactivity of this compound is characterized by the electrophilic nature of the oxoammonium moiety. This allows it to participate in a variety of organic transformations, most notably in oxidation reactions and electrophilic additions to unsaturated systems.

One of the primary proposed mechanistic pathways involves the direct oxidation of alcohols to carbonyl compounds. In this mechanism, the alcohol is believed to attack the electrophilic nitrogen or oxygen of the oxoammonium salt. This is followed by a proton transfer and subsequent elimination to yield the oxidized carbonyl product and the reduced hydroxylamine.

Another significant area of its application is in the functionalization of alkenes. The ethenyl group attached to the oxoammonium nitrogen can potentially participate in cycloaddition reactions or act as a site for nucleophilic attack, depending on the reaction conditions and the nature of the substrate. A plausible mechanism for the aziridination of an alkene is depicted below, where the oxoammonium species acts as a nitrenoid equivalent.

Structural and Electronic Effects of the Cyclohexyl and Ethenyl Moieties on Oxoammonium Chemistry

Steric Effects of the Cyclohexyl Group on Oxoammonium Reactivity

The bulky and conformationally significant cyclohexyl group imposes considerable steric hindrance around the reactive oxoammonium center, which has direct consequences for substrate interaction, reaction velocity, and chemical selectivity.

The primary role of the cyclohexyl group is to act as a steric shield for the electrophilic nitrogen-oxygen core. This steric bulk impedes the approach of nucleophilic substrates, such as alcohols, to the active site. The degree of this hindrance is a function of the substrate's own steric profile. For instance, in reactions with a mixture of alcohols, the oxoammonium active site would be significantly more accessible to a sterically unencumbered primary alcohol than to a more crowded secondary or tertiary alcohol. wikipedia.org This differential accessibility is a key determinant of the reagent's selectivity.

Studies on related sterically hindered oxoammonium salts, such as those derived from 4-acetamido-TEMPO (ACT), have shown that bulky substituents ortho to the reactive site can slow down the rate of alcohol oxidation by creating steric crowding. semanticscholar.org This crowding hinders the initial nucleophilic attack by the alcohol and the subsequent formation of the key adduct intermediate necessary for oxidation. semanticscholar.org The cyclohexyl group in Cyclohexyl(ethenyl)oxoammonium is expected to exert a similar, if not greater, steric influence, thereby governing which substrates can effectively bind and react.

A direct consequence of reduced active site accessibility is a decrease in reaction rates compared to less sterically demanding analogues. unacademy.com However, this can be a valuable trade-off for enhanced selectivity. The steric hindrance provided by the cyclohexyl group can be harnessed to control the regioselectivity of a reaction, favoring attack at less hindered positions. unacademy.com A prominent example in oxoammonium chemistry is the selective oxidation of primary alcohols in the presence of secondary alcohols. The bulky groups around the oxoammonium functionality make attack by the less hindered primary alcohols much easier, leading to high selectivity. wikipedia.org

Furthermore, steric effects are critical in controlling diastereoselectivity. The rigid conformational preference of the cyclohexyl group creates a biased steric environment, favoring the approach of a substrate from the less hindered face of the molecule. This can lead to the preferential formation of one diastereomer over another. In asymmetric synthesis, for example, a transition state model for reactions involving oxoammonium salts has shown that poor alignment due to steric hindrance can significantly raise the energy barrier for the formation of one stereoisomer, leading to high diastereoselectivity for the other.

The table below summarizes the anticipated impact of the cyclohexyl group on reactivity compared to a less hindered oxoammonium salt like one based on TEMPO.

| Feature | TEMPO-based Oxoammonium | This compound (Predicted) |

| Steric Hindrance | Moderate | High |

| Reaction Rate | Generally faster | Generally slower |

| Selectivity (1° vs 2° Alcohols) | Good | Excellent |

| Substrate Scope | Broad | More limited by substrate size |

This defined, low-energy conformation has significant ramifications:

Electronic and Reactivity Aspects of the Ethenyl Group in Oxoammonium Contexts

The ethenyl (vinyl) group, with its sp2-hybridized carbons and π-system, introduces distinct electronic effects and potential reactive pathways that are absent with simple alkyl substituents.

The ethenyl group can influence the electron density of the adjacent oxoammonium center through two primary mechanisms:

Inductive Effect (-I): The sp2-hybridized carbons of the ethenyl group are more electronegative than sp3-hybridized carbons. Consequently, the ethenyl group exerts an electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom through the sigma bond framework. libretexts.org This effect would further increase the electron deficiency and electrophilicity of the oxoammonium cation. rsc.org

The net electronic effect is a balance of these two opposing forces.

| Electronic Effect | Description | Impact on Oxoammonium Center |

| Inductive Effect | Electron withdrawal by sp2 carbons. | Increases electrophilicity, destabilizing. |

| Conjugative Effect | Delocalization of positive charge into the π-system. | Decreases electrophilicity, stabilizing. |

The presence of a reactive π-bond in the ethenyl group opens up pathways for intramolecular reactions that are unavailable to saturated analogues. The close proximity of the alkene to the highly reactive oxoammonium functionality could facilitate several transformations.

Intramolecular Cycloaddition: Oxoammonium cations are related to nitrones, which are known to undergo 1,3-dipolar cycloadditions with alkenes. It is conceivable that under certain conditions, this compound could exhibit nitrone-like character and undergo an intramolecular [3+2] cycloaddition, leading to a bicyclic isoxazolidine-type structure. Such intramolecular cycloadditions have been observed in related systems. acs.org

Rearrangements: The formation of vinyl cations as intermediates in various reactions is well-documented. uvm.edu An oxoammonium salt-mediated process could potentially lead to a rearrangement involving the ethenyl group. For instance, an oxidative rearrangement of a tertiary allylic alcohol to a β-substituted α,β-unsaturated carbonyl compound mediated by an oxoammonium salt is a known transformation. organic-chemistry.org

Tandem Reactions: The oxoammonium moiety could initiate a reaction (e.g., oxidation of a substrate) that then generates a reactive intermediate which is immediately trapped by the intramolecular ethenyl group. Iron-catalyzed oxidative tandem reactions using TEMPO-derived oxoammonium salts have been developed to construct heterocyclic systems through C-N or C-C bond formation. acs.org A similar tandem cyclization could be envisioned for a suitably designed reaction involving this compound.

The specific chemical compound "this compound" is not described in the publicly available scientific literature.

Extensive searches of chemical databases and the scientific literature did not yield any specific information, research, or data pertaining to the compound "this compound." Consequently, it is not possible to provide a detailed analysis of its chemical properties and reactivity as requested.

General principles of oxoammonium chemistry, however, can provide a hypothetical framework for understanding how cyclohexyl and ethenyl groups might influence its behavior. In the broader context of oxoammonium salt chemistry, the nature of the substituents on the core nitroxyl (B88944) radical structure plays a critical role in determining the compound's reactivity and properties.

Generally, the oxidizing power of an oxoammonium salt is related to its redox potential. acs.org The electronic properties of substituents on the ring system of the parent nitroxyl radical are known to have a significant impact on this potential. For instance, electron-withdrawing groups tend to increase the redox potential, making the corresponding oxoammonium salt a stronger oxidizing agent. acs.org Conversely, electron-donating groups would be expected to have the opposite effect.

Steric factors also play a crucial role in the reactivity of oxoammonium salts. acs.orgresearchgate.net Bulky substituents near the reactive oxoammonium group can hinder its approach to a substrate, thereby influencing the rate and selectivity of the oxidation reaction.

Furthermore, the stereochemistry of substituents on the nitroxyl radical backbone can exert significant control over the stereochemical outcome of reactions. acs.orgsyr.eduresearchgate.net This is a critical aspect in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

While these general principles are well-established for a variety of oxoammonium salts, the absence of any specific data for "this compound" prevents a detailed discussion of the synergistic or antagonistic effects of the cyclohexyl and ethenyl groups on its redox potential, oxidizing power, and stereochemical control. Without experimental or computational data, any analysis would be purely speculative.

Applications of Cyclohexyl Ethenyl Oxoammonium in Advanced Organic Synthesis

Catalytic Oxidations Mediated by Cyclohexyl(ethenyl)oxoammonium

Oxoammonium salts are highly effective mediators for a wide range of oxidation reactions. They serve as the active oxidizing species in catalytic cycles where a precursor nitroxyl (B88944) radical is oxidized by a stoichiometric, terminal oxidant (such as sodium hypochlorite (B82951) or peroxy acids). wikipedia.orgresearchgate.net The oxoammonium salt then oxidizes the substrate, regenerating the nitroxyl radical and completing the cycle.

Selective Oxidation of Alcohols to Carbonyl Compounds

One of the most prominent applications of oxoammonium salts is the selective oxidation of alcohols. wikipedia.orgjst.go.jp These reactions are fundamental transformations in organic synthesis. The steric and electronic properties of the oxoammonium catalyst, such as the bulky cyclohexyl group in this compound, would play a crucial role in determining its selectivity.

Primary Alcohols to Aldehydes : Under neutral or slightly acidic conditions, oxoammonium salts can efficiently oxidize primary alcohols to aldehydes with high selectivity, avoiding over-oxidation to carboxylic acids. wikipedia.orgacs.org The reaction mechanism is believed to involve a hydride transfer from the alcohol's α-carbon to the electrophilic oxygen of the oxoammonium cation. orgsyn.org

Primary Alcohols to Carboxylic Acids : In the presence of a co-oxidant like sodium chlorite (B76162) (NaClO₂), a one-pot oxidation of primary alcohols directly to carboxylic acids can be achieved. jst.go.jp This process involves the initial oxidation to an aldehyde, which is then rapidly oxidized further to the carboxylic acid. windows.net

Secondary Alcohols to Ketones : Secondary alcohols are readily oxidized to the corresponding ketones. acs.org Depending on reaction conditions (e.g., pH), competitive oxidations between primary and secondary alcohols can be finely tuned. windows.net Sterically hindered secondary alcohols, which are often challenging substrates for traditional oxidants, can be effectively oxidized by less sterically encumbered oxoammonium catalysts like azaadamantane-based systems. jst.go.jp

Illustrative Data on Alcohol Oxidation using Oxoammonium Catalysts

| Substrate (Alcohol) | Product (Carbonyl) | Catalyst System | Yield (%) |

| Benzyl Alcohol | Benzaldehyde | TEMPO/NaOCl | >95 |

| 1-Octanol | Octanal | TEMPO/NaOCl | ~90 |

| Cyclohexanol | Cyclohexanone | AZADO/NaOCl | >98 |

| Geraniol | Geranial | TEMPO/PhI(OAc)₂ | ~85 |

This table presents typical yields for alcohol oxidations using common oxoammonium catalyst systems and is intended for illustrative purposes.

Oxidative Functionalization of Amines, Enolates, and Alkanes

The potent oxidizing power of oxoammonium salts extends beyond alcohols to the functionalization of C-H bonds in various other substrates. researchgate.netresearchgate.net

Amines : N-substituted amines can be oxidized to iminium ions, which are valuable intermediates for further functionalization. nih.govchemrxiv.org For instance, cyclic amines can undergo oxidation at the α-position to form lactams or be further functionalized through cascade reactions with various nucleophiles. acs.orgresearchgate.net The reaction proceeds via hydride abstraction from the carbon adjacent to the nitrogen. chemrxiv.org

Enolates : The α-hydroxylation of enolates and enolizable ketones to produce α-hydroxy ketones is another valuable transformation mediated by oxoammonium salts. This provides a direct route to important synthetic building blocks. researchgate.net

Alkanes : While challenging, the direct oxidative functionalization of alkanes is an area of active research. The high reactivity of oxoammonium cations allows for the abstraction of a hydrogen atom from an activated C-H bond in an alkane, initiating a functionalization cascade. google.comresearchgate.net

Oxidative Cleavage and Rearrangement Reactions

Oxoammonium salts can mediate more complex transformations involving bond cleavage and skeletal rearrangements.

Oxidative Cleavage : Diols can undergo oxidative cleavage reactions. For example, 1,2-diols can be cleaved to form aldehydes or ketones. acs.org In some cases, oxidative cleavage of ethers and even aromatic C-O bonds has been achieved, which is relevant for biomass and polymer degradation. researchgate.netresearchgate.net A method for the oxidative cleavage of allyl ethers to yield α,β-unsaturated aldehydes using an oxoammonium salt has also been described. researchgate.net

Rearrangement Reactions : Tertiary allylic alcohols can undergo oxidative rearrangement reactions when treated with oxoammonium salts, leading to the formation of transposed enones. chemrxiv.org This type of reaction showcases the ability of these reagents to trigger complex cascades beyond simple oxidation.

Cross-Coupling Reactions Involving Oxoammonium Intermediates

While less common than their use as direct oxidants, oxoammonium species can play a role in oxidative cross-coupling reactions. Their precursor, the nitroxide radical (e.g., TEMPO), can mediate transition-metal-free coupling processes. chimia.ch For example, TEMPO has been used as an oxidant for the homo- and cross-coupling of Grignard reagents. chimia.ch The oxoammonium salt can act as the oxidant to enable C-N bond formation between heterocyclic compounds and amines. chimia.ch These reactions expand the synthetic utility of the nitroxide/oxoammonium redox system beyond traditional oxidations.

Role in Controlled Radical Polymerization Systems

The nitroxyl radical precursor to this compound is a stable radical, a class of compounds well-known for their role in mediating controlled radical polymerization (CRP), also known as nitroxide-mediated polymerization (NMP). icp.ac.rutcichemicals.com The ethenyl group on the proposed compound is particularly significant here, as it could allow the catalyst to be incorporated into a polymer chain.

Chain Growth Modulation and Polymer Architecture Control

In NMP, a nitroxyl radical reversibly caps (B75204) the growing polymer chain. icp.ac.runih.gov This process establishes a dynamic equilibrium between active (propagating) radical chains and dormant (nitroxide-capped) chains.

This equilibrium dramatically reduces the concentration of active radicals at any given time, suppressing termination reactions that would otherwise lead to uncontrolled polymer growth. tcichemicals.com The key benefits of this control include:

Controlled Molecular Weight : The molecular weight of the polymer increases linearly with monomer conversion.

Narrow Polydispersity : The resulting polymers have a narrow molecular weight distribution, meaning the polymer chains are of similar length.

Complex Architectures : NMP allows for the synthesis of complex polymer architectures like block copolymers, star polymers, and gradient polymers, as the polymerization can be stopped and restarted with a different monomer. tcichemicals.com

A nitroxide like the precursor to this compound would act as the controlling agent in such a polymerization system. cmu.edu

Alkoxyamine Formation and Reversible Deactivation

A significant application of the nitroxide precursors to oxoammonium salts lies in the field of polymer chemistry, specifically in Reversible-Deactivation Radical Polymerization (RDRP). researchgate.netrsc.org Nitroxide-Mediated Polymerization (NMP) is a prominent RDRP technique that enables the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. icp.ac.rumdpi.com

The core of NMP is the dynamic equilibrium between an active, propagating polymer chain (a radical) and a dormant alkoxyamine species. mdpi.comnih.gov This process relies on the reversible homolytic cleavage of the weak C–O bond in the alkoxyamine. icp.ac.ru At polymerization temperatures, the alkoxyamine undergoes thermal C–O bond scission, generating a propagating alkyl radical and a stable nitroxide radical. icp.ac.ru The nitroxide radical acts as a persistent radical that reversibly combines with the propagating chain, re-forming the dormant macroalkoxyamine. icp.ac.ru This reversible "capping" mechanism maintains a low concentration of active radicals at any given time, significantly reducing termination reactions and allowing for controlled chain growth. mdpi.comnih.gov

The structure of the nitroxide is crucial for this process. Bulky substituents, such as cyclohexyl groups, provide steric hindrance that can influence the equilibrium and the rate of polymerization. orgsyn.org The general mechanism can be summarized as follows:

Initiation: Generation of initial propagating radicals.

Deactivation: The propagating radical (P•) is trapped by a stable nitroxide radical (R₂NO•) to form a dormant alkoxyamine (P-ONR₂).

Activation: The alkoxyamine undergoes reversible thermal homolysis to release the propagating radical and the nitroxide.

This activation-deactivation cycle allows for the sequential addition of monomer units in a controlled fashion. The high potency of oxoammonium cations, the oxidized form of nitroxides, has also been noted in activating certain polymerization systems. icp.ac.ru

Table 1: Examples of Monomers Polymerized via Nitroxide-Mediated Polymerization (NMP) This table is illustrative of the NMP technique and not specific to this compound.

| Monomer | Initiator/Mediator System | Resulting Polymer | Molecular Weight Control | Polydispersity Index (PDI) |

| Styrene | Benzoyl Peroxide / TEMPO | Polystyrene | High | < 1.3 |

| n-Butyl Acrylate | Dialkoxyamine Initiator | Poly(n-butyl acrylate) | High | < 1.4 |

| Methyl Methacrylate | 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile | Poly(methyl methacrylate) | High | Narrow (<1.5) |

Data compiled from representative findings in the field of NMP. icp.ac.ru

Novel Reaction Pathways and Synthetic Transformations

Oxoammonium salts are potent oxidants capable of facilitating novel transformations beyond simple alcohol oxidation. A significant recent development is their use in Oxidation-Induced Nucleophilic Substitution (OINS) reactions. nih.govrsc.org This methodology leverages the ability of the oxoammonium cation to abstract a hydride anion (H⁻) from a substrate, thereby generating a highly reactive intermediate that is susceptible to attack by a nucleophile. nih.gov This strategy effectively transforms a site of low electrophilicity into a highly selective site for nucleophilic attack. nih.gov

A compelling example of this is the highly regioselective B(12) substitution of the monocarborane anion [CB₁₁H₁₂]⁻. nih.govrsc.org Direct substitution on this anion is challenging due to the high symmetry and minimal polarization of its B–H bonds. nih.gov However, using an oxoammonium salt as the oxidant, a hydride is selectively abstracted from the B(12) position. This oxidation converts the anionic cluster into a neutral, highly reactive intermediate, which is then readily attacked by a nucleophile. nih.gov This catalyst-free process leads to stable B–O–N zwitterionic compounds with impressive yields (up to 98%) and excellent regioselectivity. nih.govrsc.org

The proposed mechanism involves two key steps:

Hydride Abstraction: The oxoammonium salt ([R₂N=O]⁺) abstracts H⁻ from the B(12)–H bond of [CB₁₁H₁₂]⁻.

Nucleophilic Attack: A nucleophile (e.g., hydroxylamine) attacks the electron-deficient B(12) position of the resulting neutral [CB₁₁H₁₁] intermediate.

Table 2: Oxidation-Induced Nucleophilic Substitution on [CB₁₁H₁₂]⁻ Based on findings from He et al. nih.gov

| Oxoammonium Salt | Nucleophile | Product | Yield |

| (4-MeO-TEMPO)BF₄ | Hydroxylamine (B1172632) | B(12)-O-N Zwitterion | 98% |

| (TEMPO)BF₄ | Hydroxylamine | B(12)-O-N Zwitterion | 95% |

| (4-AcNH-TEMPO)BF₄ | Hydroxylamine | B(12)-O-N Zwitterion | 91% |

The increasing emphasis on sustainable chemistry has positioned oxoammonium salts as important reagents for green chemical processes. researchgate.net Their utility in green chemistry stems from several key advantages over traditional stoichiometric oxidants, particularly those containing heavy metals like chromium or manganese. nih.gov

Key Green Attributes of Oxoammonium Salt Oxidations:

Metal-Free Oxidation: They provide a metal-free alternative, avoiding the generation of toxic heavy metal waste. nih.gov

Recyclability: The spent oxidant, a hydroxylamine, can often be re-oxidized back to the active oxoammonium salt, allowing for its use in catalytic cycles. nih.gov

High Chemoselectivity: Oxoammonium salts, such as Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), exhibit remarkable chemoselectivity. For instance, they can oxidize hydrazides to diazenes without affecting other sensitive functional groups like aliphatic alcohols. nih.gov

Mild Reaction Conditions: Many of these oxidations proceed rapidly at room temperature in environmentally benign solvents, reducing energy consumption and the need for harsh conditions. nih.gov

Operational Simplicity: Protocols using stable oxoammonium salts are often simple to execute, involving straightforward mixing and filtration steps. nih.gov

A notable example is the oxidation of aromatic hydrazides to the corresponding diazenes. Using Bobbitt's salt, this transformation is complete within minutes at room temperature. nih.gov The high chemoselectivity of this method allows for the use of "greener" solvents like methanol (B129727) without compromising the reaction's efficiency. nih.gov Computational studies suggest the reaction proceeds via a polar hydride transfer mechanism from the hydrazide to the oxoammonium oxygen, highlighting an efficient, atom-economical pathway. nih.gov

Table 3: Comparison of Oxidation Methods for Hydrazides

| Feature | Traditional Method (e.g., MnO₂) | Oxoammonium Salt Method | Green Advantage |

| Oxidant | Manganese Dioxide (stoichiometric) | Bobbitt's Salt (stoichiometric, but recyclable) | Avoids heavy metal waste |

| Solvent | Dichloromethane, Chloroform | Dichloromethane, Methanol | Amenable to greener solvents |

| Temperature | Room Temperature to Reflux | Room Temperature | Lower energy input |

| Byproducts | MnO, other manganese species | Hydroxylamine (recyclable) | Waste reduction, circular economy potential |

| Selectivity | Variable, may over-oxidize | High, tolerates alcohols | Fewer side reactions, higher purity |

This table provides a comparative overview based on general principles and specific findings. nih.gov

Advanced Characterization and Computational Approaches in Oxoammonium Research

Spectroscopic Techniques for Investigating Oxoammonium Species and Reaction Intermediates

Spectroscopic methods are indispensable for the direct observation and characterization of the highly reactive species that participate in oxoammonium-mediated reactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as nitroxide radicals. rsc.org In the context of oxoammonium chemistry, EPR is crucial for studying the equilibrium between oxoammonium cations and their corresponding nitroxide radicals. acs.org Although the oxoammonium cation itself is EPR-silent due to the absence of unpaired electrons, its solutions often contain trace amounts of the corresponding nitroxide radical, which can be readily detected by EPR. whiterose.ac.ukpnas.org

The presence of even small quantities of a nitroxide radical as an impurity can result in a detectable EPR signal in dilute oxoammonium salt solutions. whiterose.ac.uk However, at higher concentrations of the oxoammonium cation, significant line broadening can occur due to electron self-exchange between the TEMPO radical and the oxoammonium cation, potentially rendering the solution EPR-silent. whiterose.ac.uk This phenomenon itself provides insight into the dynamic equilibrium and electron transfer processes occurring in the solution. acs.org

EPR spectroscopy is also instrumental in monitoring the kinetics of reactions involving oxoammonium salts. For instance, the decay of TEMPO radicals in acidic solutions at high temperatures, which involves the formation and subsequent decomposition of the corresponding oxoammonium salt, can be quantitatively monitored by EPR. whiterose.ac.uk The technique allows for the determination of reaction rates and helps in elucidating the stability of the involved paramagnetic species under various conditions. hi.is

Table 1: Application of EPR in Oxoammonium Research

| Application | Description | Key Findings |

|---|---|---|

| Equilibrium Studies | Investigation of the redox equilibrium between oxoammonium salts and their corresponding nitroxide radicals. | Confirms the presence of paramagnetic nitroxide species in oxoammonium salt solutions, explaining their observed paramagnetic properties. acs.org |

| Kinetic Analysis | Monitoring the concentration of nitroxide radicals over time to study reaction kinetics. | Enables the quantification of TEMPO decay and the rates of oxidation reactions. whiterose.ac.ukconicet.gov.ar |

| Mechanistic Elucidation | Identifying and characterizing radical intermediates in complex reaction pathways. | Provides evidence for the involvement of nitroxide radicals in catalytic cycles. pnas.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds, including oxoammonium salts and their precursors. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within a molecule.

However, the analysis of oxoammonium salts by NMR can be complicated by their paramagnetic nature, which arises from the equilibrium with the corresponding nitroxide radical. acs.org This paramagnetism can lead to significant broadening of NMR signals, sometimes to the point where they become undetectable. acs.orgresearchgate.net For example, in the ¹³C NMR spectra of several TEMPO-derived oxoammonium salts, the signals for the carbons in the 2,2,6,6-tetramethylpiperidine (B32323) core were not observed due to this paramagnetic broadening. acs.org

Despite these challenges, NMR remains a valuable technique. When reactions are quenched or when stable diamagnetic products are formed, NMR is essential for their characterization. thieme-connect.com For instance, in studies of alcohol oxidation by oxoammonium salts, NMR is used to identify and quantify the resulting aldehydes or ketones. Furthermore, specialized NMR techniques and careful experimental conditions can sometimes mitigate the effects of paramagnetic broadening, allowing for the characterization of the oxoammonium species themselves.

Mass Spectrometry (MS) for Mechanistic Insights

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the identification of reaction intermediates and products. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for determining the elemental composition of molecules with high accuracy.

In the study of oxoammonium salt-mediated reactions, MS has been instrumental in providing evidence for proposed reaction mechanisms. For instance, in the investigation of tertiary alcohol transformations mediated by TEMPO+, HRMS was used to characterize species related to the proposed ring-opening of the oxoammonium cation. chemrxiv.org This provided crucial experimental support for a new mechanistic pathway that contradicted long-standing assumptions. chemrxiv.orgresearchgate.net

MS can also be used to monitor the progress of a reaction by identifying the various species present in the reaction mixture at different times. This can help in constructing a more complete picture of the reaction pathway, including the formation of transient intermediates that may not be observable by other techniques. continental.edu.pe

Computational Chemistry Methodologies

Computational chemistry provides a theoretical framework to complement experimental findings, offering detailed insights into reaction mechanisms, transition states, and energy profiles that are often difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) for Mechanism Elucidation and Energy Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the mechanisms of organic reactions, including those mediated by oxoammonium salts. acs.orgnih.gov DFT calculations allow for the exploration of potential energy surfaces, the localization of transition states, and the determination of reaction energy barriers.

DFT studies have been extensively applied to understand the mechanism of alcohol oxidation by oxoammonium salts. These calculations have supported a mechanism involving a formal hydride transfer from the alcohol to the oxoammonium cation. acs.orgfigshare.com Furthermore, DFT has been used to investigate more complex transformations, such as the oxidative rearrangement of tertiary allylic alcohols. chemrxiv.org In this case, DFT calculations, combined with implicit solvation models, demonstrated that the long-believed mechanism involving the formation of an adduct between the alcohol and the oxoammonium cation is thermodynamically highly unfavorable. chemrxiv.orgchemrxiv.org Instead, these studies revealed a surprising ring-opening mechanism of the oxoammonium cation. chemrxiv.orgresearchgate.net

The power of DFT lies in its ability to evaluate multiple possible reaction pathways and identify the most energetically favorable one. By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a comprehensive energy profile of the reaction can be constructed, providing a deep understanding of the reaction mechanism. chemrxiv.org

Table 2: Key DFT Findings in Oxoammonium Chemistry

| Reaction Studied | Previous Mechanistic Belief | DFT-Elucidated Mechanism | Key Insight |

|---|---|---|---|

| Primary/Secondary Alcohol Oxidation | General oxidation | Formal hydride transfer from an activated C-H bond to the oxoammonium oxygen. acs.orgfigshare.com | Provides a unified mechanistic framework for a range of oxidation reactions. nih.gov |

| Tertiary Allylic Alcohol Rearrangement | Formation of an adduct between the alcohol and the oxoammonium cation. chemrxiv.org | Ring-opening of the oxoammonium cation, which then acts as a masked tertiary carbocation. chemrxiv.orgchemrxiv.org | The previously accepted mechanism is thermodynamically highly disfavored. researchgate.net |

Ab Initio Molecular Dynamics (AIMD) Simulations

While DFT calculations with implicit solvation models are powerful, they represent a static picture of a reaction. Ab initio molecular dynamics (AIMD) simulations offer a more dynamic and realistic approach by explicitly including solvent molecules and simulating the motion of atoms over time at finite temperatures. rsc.orgnih.gov This allows for the exploration of the dynamic effects of the solvent and the conformational flexibility of the reactants. rsc.org

AIMD simulations have been used in conjunction with DFT to further validate mechanistic proposals in oxoammonium chemistry. For the oxidative rearrangement of tertiary allylic alcohols, AIMD simulations with explicit solvent molecules confirmed the findings from static DFT calculations. chemrxiv.org The simulations showed that the formation of the previously proposed adduct between the alcohol and the TEMPO+ cation is indeed thermodynamically unfavorable and that key intermediates in that pathway are inaccessible. chemrxiv.orgchemrxiv.org

By running trajectories starting from different points on the potential energy surface, AIMD can provide insights into the dynamic stability of intermediates and the likelihood of different reaction pathways. chemrxiv.org These simulations are computationally intensive but provide a level of detail and realism that is crucial for understanding complex reaction mechanisms in solution. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the structural properties of molecules and their chemical reactivity or biological activity. neovarsity.org In the context of oxoammonium salt chemistry, QSAR studies are instrumental in predicting the reactivity of these compounds in oxidation reactions, thereby guiding the design of more efficient catalysts. While specific QSAR models for cyclohexyl(ethenyl)oxoammonium are not documented in the reviewed literature, the principles and methodologies can be understood from studies on analogous oxoammonium salts.

The development of a QSAR model involves several key steps, including the compilation of a dataset of compounds with known reactivities, the calculation of molecular descriptors, the development of a mathematical model correlating descriptors with reactivity, and rigorous validation of the model. nih.govnih.gov For oxoammonium salts, reactivity is often quantified by reaction rate constants or the yield of the oxidation product. rsc.org

A variety of molecular descriptors can be employed in QSAR studies of oxoammonium salts, encompassing constitutional, topological, geometrical, and quantum-chemical parameters. nih.gov For instance, descriptors related to the electronic nature of substituents on the oxoammonium core, such as Hammett parameters or calculated atomic charges, can quantify electronic effects on reactivity. Similarly, steric properties can be described by parameters like molar volume or specific steric indices.

A hypothetical QSAR study for a series of oxoammonium salts analogous to this compound might involve the development of a multiple linear regression (MLR) model. Such a model could take the form:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett parameter, representing electronic effects.

Eₛ is the Taft steric parameter.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

The predictive power of such a model would be assessed using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a set of compounds not used in model development. nih.gov

Interactive Data Table: Hypothetical Descriptors for a QSAR Study of Oxoammonium Salts

| Compound | log(k) | Hammett (σ) | Taft (Eₛ) | LUMO (eV) |

| Compound A | 1.2 | 0.1 | -0.5 | -2.5 |

| Compound B | 1.5 | -0.2 | -0.7 | -2.8 |

| Compound C | 0.9 | 0.4 | -0.4 | -2.2 |

| Compound D | 1.8 | -0.5 | -0.9 | -3.1 |

This table presents hypothetical data to illustrate the types of descriptors that would be used in a QSAR study of oxoammonium salt reactivity.

Modeling Steric and Electronic Effects on Reactivity

The reactivity of oxoammonium salts in oxidation reactions is profoundly influenced by both steric and electronic factors. chemrxiv.orgacs.org Computational modeling provides a powerful means to dissect and quantify these effects, offering insights that can guide the rational design of catalysts. While specific modeling data for this compound is not available, extensive research on other oxoammonium catalysts, such as those derived from TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and AZADO (2-azaadamantane N-oxyl), illustrates the approaches used. acs.org

Electronic Effects:

Electronic effects are primarily governed by the electron-donating or electron-withdrawing nature of the substituents on the oxoammonium core. Electron-withdrawing groups tend to increase the redox potential of the aminoxyl/oxoammonium couple, making the oxoammonium ion a stronger oxidant. nih.gov This is because they stabilize the electron-rich hydroxylamine (B1172632) product of the oxidation reaction. Conversely, electron-donating groups generally decrease the redox potential. acs.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to model these electronic effects. researchgate.netnih.gov Key electronic parameters that can be calculated and correlated with reactivity include:

Redox Potentials: Calculated redox potentials can be compared with experimental values obtained from techniques like cyclic voltammetry. chemrxiv.orgscribd.com

Atomic Charges: The partial charge on the nitrogen and oxygen atoms of the oxoammonium group can indicate its electrophilicity.

Orbital Energies: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the oxoammonium cation is a key indicator of its ability to accept electrons. researchgate.net A lower LUMO energy generally corresponds to higher reactivity.

Steric Effects:

Steric hindrance around the N-O⁺ group can significantly impact the accessibility of the oxidant to the substrate, thereby affecting the reaction rate. chemrxiv.org For instance, the bulky methyl groups in TEMPO can limit its reactivity towards sterically demanding secondary alcohols, a limitation that is overcome by less hindered catalysts like AZADO. acs.org

Computational modeling can quantify these steric effects through various means:

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the active site (the oxoammonium group) that is occupied by the catalyst's atoms. chemrxiv.org A higher %Vbur indicates greater steric hindrance.

Steric Maps: These are three-dimensional representations of the steric environment around the catalytic center, providing a visual guide to the accessibility of the oxidant.

Transition State Modeling: DFT calculations can be used to model the transition state of the hydride transfer step from the alcohol to the oxoammonium salt. researchgate.net The energy of this transition state is directly related to the reaction rate, and it is influenced by both steric and electronic factors.

By creating "stereoelectronic maps" that plot an electronic parameter (like redox potential) against a steric parameter (like %Vbur), researchers can visualize the reactivity landscape of a series of catalysts and identify candidates with the optimal balance of properties for a specific application. chemrxiv.org

Interactive Data Table: Modeled Stereoelectronic Parameters for a Series of Oxoammonium Catalysts

| Catalyst | Redox Potential (V vs. Fc/Fc⁺) | % Buried Volume | Relative Reactivity |

| TEMPO | 0.55 | 35.2 | 1.0 |

| 4-AcNH-TEMPO | 0.68 | 36.1 | 2.5 |

| AZADO | 0.65 | 28.5 | 5.2 |

| 5-F-AZADO | 0.75 | 29.0 | 7.8 |

This table presents representative data from the literature to illustrate how steric and electronic parameters are used to characterize and compare oxoammonium catalysts. chemrxiv.orgacs.org

Future Directions and Emerging Research Avenues for Cyclohexyl Ethenyl Oxoammonium

Development of Enantioselective Catalysis with Chiral Cyclohexyl(ethenyl)oxoammonium Derivatives

No research is available on the development or application of chiral derivatives of this compound for enantioselective catalysis.

Exploration of Sustainable and Recyclable Catalytic Systems

There are no published studies on the use of this compound in sustainable or recyclable catalytic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry or automated synthesis platforms has not been reported in the scientific literature.

Discovery of Unprecedented Reactivity Modes

There is no available data on the discovery of new or unprecedented reactivity modes for this compound.

Computational Design of Next-Generation Oxoammonium Catalysts

While computational design is a known strategy for catalyst development, no studies have been published that specifically focus on the computational design of next-generation oxoammonium catalysts based on the this compound scaffold.

Q & A

Q. What is the mechanistic role of cyclohexyl(ethenyl)oxoammonium in alcohol oxidation reactions?

this compound acts as a stoichiometric oxidant, transferring an oxygen atom to alcohols via a hydride transfer mechanism. The oxoammonium cation (RNO⁺) abstracts a hydride from the alcohol’s α-C-H bond, forming a carbonyl product and reducing to a hydroxylamine intermediate. This intermediate is reoxidized by a secondary oxidant (e.g., bleach or electrochemical methods) to regenerate the active oxoammonium species, completing the catalytic cycle .

Q. How can researchers determine the redox potential of this compound derivatives?

Cyclic voltammetry (CV) in acetonitrile or aqueous solutions is the standard method. Substituents on the nitroxide core influence redox potentials: electron-donating groups lower the potential, while electron-withdrawing groups increase it. Computational methods (e.g., DFT with PCM solvation corrections) can predict potentials within ~33 mV of experimental values .

Q. What safety considerations are critical when handling oxoammonium salts?

Oxoammonium perchlorates are thermally unstable and may detonate upon desiccation (e.g., drying over P₂O₅ at elevated temperatures). Use tetrafluoroborate (BF₄⁻) salts instead, and avoid high-vacuum drying. Store salts at low temperatures in inert atmospheres .

Q. How are oxoammonium salts synthesized from nitroxide precursors?

Electrochemical oxidation or chemical oxidants (e.g., hypochlorite) convert stable nitroxide radicals (e.g., TEMPO derivatives) to oxoammonium salts. For example, 4-Cl-AZADO⁺BF₄⁻ is prepared via oxidation of its nitroxide precursor with Cl₂ gas, followed by anion exchange .

Advanced Research Questions

Q. How do computational models resolve discrepancies in redox potential predictions for oxoammonium derivatives?

Discrepancies arise from neglecting π-stacking effects (e.g., in azaphenalene derivatives) or solvation free energies. Hybrid computational approaches (e.g., G3(MP2,CC)//M06-2X with PCM corrections) account for electrostatic substituent effects and solvation, achieving <64 mV deviation from experimental data .

Q. What strategies optimize diastereoselectivity in oxoammonium-mediated oxidations of cyclic ethers?

Steric and electronic tuning of the oxoammonium cation influences selectivity. For example, bicyclic derivatives like AZADO⁺ favor distal hydroxy ketone formation in tetrahydrofuran oxidation due to reduced steric hindrance and enhanced electrophilicity. Solvent polarity and temperature further modulate selectivity .

Q. How do oxoammonium cations participate in superoxide dismutation (SOD) mimicry?

this compound cycles between nitroxide (RNO•) and oxoammonium (RNO⁺) states, catalyzing O₂•⁻ dismutation. RNO• reacts with HO₂• (rate: ~10⁸ M⁻¹s⁻¹), forming RNO⁺, which oxidizes O₂•⁻ to O₂ (rate: ~10⁹ M⁻¹s⁻¹). The pH-dependent bell-shaped activity curve peaks near pH 4 due to protonation equilibria .

Q. What experimental techniques elucidate competing pathways in oxoammonium/nitrogen dioxide (•NO₂) reactions?

Pulse radiolysis coupled with rapid-mixing stopped-flow spectroscopy tracks •NO₂ scavenging by nitroxides. Oxoammonium cations (RNO⁺) form via inner-sphere electron transfer (rate: ~10⁸ M⁻¹s⁻¹) and are reduced back by nitrite, prolonging •NO₂’s lifetime. Competing reductants (e.g., thiols) must be quantified to assess biological relevance .

Q. How can substituent effects be engineered to enhance catalytic efficiency in alcohol oxidations?

Introducing electron-withdrawing groups (e.g., 4-acetamido-TEMPO) raises redox potentials, improving activity despite steric bulk. At high pH, bicyclic nitroxides (e.g., AZADO) form inactive hydroxide adducts, whereas TEMPO derivatives remain effective due to resistance to adduct formation .

Q. What methodologies validate oxoammonium-mediated hydride transfer mechanisms?

Isotopic labeling (e.g., deuterated substrates) and kinetic isotope effect (KIE) studies confirm hydride transfer. DFT calculations map transition states, showing oxoammonium’s oxygen atom as the hydride acceptor. Experimental correlations between substrate electronics and reaction rates further validate the mechanism .

Data Analysis & Contradictions

Q. How should researchers address contradictions between computed and experimental redox potentials?

For azaphenalene derivatives, discrepancies (ΔE₀ up to 0.5 V) arise from unmodeled π-stacking. Validate computations with crystallographic data to identify non-covalent interactions. Adjust solvation models to include explicit solvent molecules near the nitroxide core .

Q. Why do some oxoammonium salts exhibit unexpected stability despite theoretical predictions?

Crystallographic studies (e.g., using SHELXL-97) reveal stabilizing anion interactions (e.g., BF₄⁻ vs. ClO₄⁻). For example, tetrafluoroborate salts form tighter ion pairs, reducing decomposition risks compared to hygroscopic perchlorates .

Emerging Applications

Q. Can oxoammonium salts enable novel C–N bond formations in N-heterocycle synthesis?

Yes. Trichloroacetimidate donors react with oxoammonium-activated substrates to alkylate pyrroloindolines and quinolines. Optimize solvent (e.g., DCM) and stoichiometry to suppress side reactions (e.g., overoxidation) .

Q. What role do oxoammonium cations play in electrocatalytic alcohol oxidation?

In electrocatalysis, oxoammonium salts regenerate nitroxide radicals at the anode. High-potential derivatives (e.g., 4-acetamido-TEMPO) outperform sterically hindered AZADO due to faster electron transfer kinetics, especially in basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.